molecular formula C21H19Br2N B1289865 N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline CAS No. 663943-27-9

N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline

Cat. No.: B1289865
CAS No.: 663943-27-9
M. Wt: 445.2 g/mol
InChI Key: XZCBYXUKPMELOQ-UHFFFAOYSA-N
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Description

N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline: is an organic compound characterized by the presence of two bromophenyl groups attached to a trimethylaniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline typically involves the reaction of 2,4,6-trimethylaniline with 4-bromobenzene derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which employs boron reagents and palladium catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity. This includes careful control of temperature, pressure, and the use of high-purity reagents to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Mechanism of Action

The mechanism by which N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline exerts its effects involves its interaction with molecular targets through various pathways. The bromophenyl groups can participate in electrophilic aromatic substitution reactions, while the trimethylaniline core can engage in nucleophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

  • N,N-Bis(4-bromophenyl)benzidine
  • Tris(4-bromophenyl)amine
  • N,N-Bis(4-bromophenyl)-N-dimethylurea

Comparison: Compared to similar compounds, N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline is unique due to the presence of the trimethylaniline core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications where specific reactivity and stability are required .

Properties

IUPAC Name

N,N-bis(4-bromophenyl)-2,4,6-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Br2N/c1-14-12-15(2)21(16(3)13-14)24(19-8-4-17(22)5-9-19)20-10-6-18(23)7-11-20/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCBYXUKPMELOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663943-27-9
Record name N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline
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